Ciprofibrate, (R)-

Description

Overview of Fibrate Class Pharmacological Action

Fibrates, a class of amphipathic carboxylic acids, exert their primary effects by modulating lipid metabolism. wikipedia.org They are particularly effective at lowering plasma triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. nih.govdrugs.comresearchgate.net The pharmacological action of fibrates is multifaceted, involving a combination of mechanisms that ultimately lead to a more favorable lipid profile. nih.gov

The core mechanism of fibrate action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism. wikipedia.orguscjournal.com By activating PPARα, fibrates influence the transcription of numerous genes, leading to:

Increased Lipoprotein Lipase (B570770) Activity: Fibrates enhance the expression of lipoprotein lipase, an enzyme that breaks down triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the bloodstream. patsnap.comspringermedizin.denih.gov

Decreased ApoC-III Production: They suppress the expression of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase. This further promotes the breakdown of triglycerides. ahajournals.org

Enhanced Fatty Acid Oxidation: Fibrates stimulate the uptake and oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis. ahajournals.org

Increased HDL Cholesterol: The mechanism for increasing HDL is complex but involves the increased production of apolipoproteins A-I and A-II, the major protein components of HDL. wikipedia.org

Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Metabolic Regulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and energy homeostasis. nih.govmdpi.com There are three main isotypes of PPARs:

PPARα (alpha): Primarily expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, skeletal muscle, and kidney. ahajournals.orgnih.govoup.com Its activation leads to the stimulation of fatty acid catabolism. ahajournals.org Fibrates are potent agonists of PPARα. uscjournal.comphysiology.org

PPARγ (gamma): Predominantly found in adipose tissue, where it is a key regulator of adipocyte differentiation and lipid storage. ahajournals.orgnih.gov It is the target of the thiazolidinedione class of antidiabetic drugs. wikipedia.orgwikipedia.org

PPARβ/δ (beta/delta): Ubiquitously expressed and involved in fatty acid oxidation, glucose metabolism, and the regulation of inflammation. nih.govspandidos-publications.com

These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes. spandidos-publications.comsmw.ch This binding, in the presence of a ligand (like a fibrate), initiates the transcription of genes that control various metabolic pathways. smw.ch

Table 1: Overview of PPAR Isotypes and their Primary Functions

| PPAR Isotype | Primary Tissue Expression | Primary Functions |

| PPARα | Liver, Heart, Skeletal Muscle, Kidney | Fatty Acid Oxidation, Lipid Catabolism |

| PPARγ | Adipose Tissue | Adipocyte Differentiation, Lipid Storage |

| PPARβ/δ | Ubiquitous | Fatty Acid Oxidation, Glucose Metabolism, Inflammation |

Historical Context of Fibrate Development and PPAR Agonism

The journey of fibrates began in the mid-1950s with the synthesis of the first compounds. nih.gov Their clinical application started in the early 1960s, long before their precise mechanism of action was understood. wikipedia.orguscjournal.com For decades, the therapeutic benefits of fibrates in managing dyslipidemia were observed empirically.

A significant breakthrough occurred in the 1990s with the discovery that fibrates exert their effects by activating PPARs, specifically PPARα. wikipedia.orgnih.gov This discovery revolutionized the understanding of fibrate pharmacology, shifting the focus from a purely phenomenological observation to a molecular-level comprehension of their action. This understanding has paved the way for the development of newer, more selective PPAR modulators.

The development of Ciprofibrate (B1669075) and other second-generation fibrates like fenofibrate (B1672516) and bezafibrate (B1666932) represented an advancement over the first-generation clofibrate, offering improved efficacy and a better side-effect profile. researchgate.netkoreamed.org The exploration of PPAR agonism has also led to the development of dual PPAR agonists (e.g., PPARα/γ and PPARα/δ) and pan-PPAR agonists, aiming to simultaneously target different aspects of metabolic syndrome. wikipedia.orgnih.govnih.gov

Table 2: Timeline of Key Developments in Fibrate and PPAR Research

| Year/Era | Key Development | Significance |

| Mid-1950s | Synthesis of the first fibrates. nih.gov | Laid the foundation for a new class of lipid-lowering drugs. |

| 1962 | Clinical introduction of clofibrate. researchgate.net | First fibrate to be widely used for treating dyslipidemia. |

| 1985 | Ciprofibrate first approved. nih.gov | Introduction of a more potent second-generation fibrate. |

| 1990 | Identification of PPARα. oup.com | Crucial step towards understanding the molecular target of fibrates. |

| 1990s | Discovery that fibrates are PPARα agonists. wikipedia.org | Elucidated the molecular mechanism of action of fibrates. |

| 2000s-Present | Development of selective PPAR modulators (SPPARMs) and dual/pan-agonists. oup.comwikipedia.orgnih.gov | Ongoing research to develop more targeted and safer therapies for metabolic disorders. |

Detailed Research Findings on Ciprofibrate, (R)-

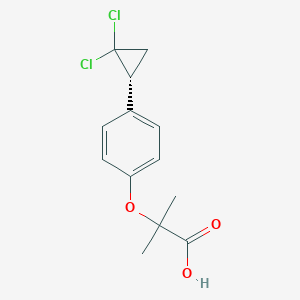

Ciprofibrate, with the chemical name 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a potent fibrate derivative. nih.govmdpi.com Its pharmacological activity is primarily attributed to its role as a selective agonist of PPARα. patsnap.comphysiology.orgca.govca.gov

Research has demonstrated that ciprofibrate effectively modulates lipid profiles. In clinical studies involving patients with hypertriglyceridemia and low HDL-cholesterol, ciprofibrate treatment resulted in a significant decrease in plasma triglyceride concentrations and an increase in HDL cholesterol levels. springermedizin.denih.govahajournals.org Specifically, one study reported a 44% decrease in triglycerides and a 10% increase in HDL cholesterol after four months of treatment. springermedizin.de

The mechanism behind these effects lies in ciprofibrate's ability to activate PPARα, which in turn regulates the transcription of genes involved in lipid metabolism. physiology.org This includes increasing the expression and activity of lipoprotein lipase, which is crucial for the clearance of triglyceride-rich lipoproteins. springermedizin.denih.gov Furthermore, ciprofibrate has been shown to decrease the concentration of apolipoprotein CIII, an inhibitor of lipoprotein lipase. springermedizin.denih.gov

Studies in animal models have provided further insights into the molecular actions of ciprofibrate. In cynomolgus monkeys, ciprofibrate administration led to a strong upregulation of genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation in the liver. nih.gov In rats, long-term administration of ciprofibrate induced the expression of a number of genes involved in the metabolism of lipids, glucose, and amino acids. physiology.org

Interestingly, research has also shown that ciprofibrate can increase the expression of the cholesteryl ester transfer protein (CETP) gene in mice. nih.gov This suggests a role for ciprofibrate in the indirect reverse cholesterol transport pathway, facilitating the movement of cholesterol from peripheral tissues back to the liver. nih.gov

Table 3: Summary of Research Findings on Ciprofibrate

| Study Type | Model | Key Findings | Reference |

| Clinical Study | Patients with hypertriglyceridemia and low HDL-C | Decreased plasma triglycerides by 44%; Increased HDL-C by 10%. | springermedizin.de |

| Clinical Study | Patients with type 2 diabetes | Improved fasting and postprandial endothelial function; Reduced postprandial oxidative stress. | ahajournals.org |

| Animal Study | Cynomolgus monkeys | Upregulation of hepatic genes for fatty acid metabolism and mitochondrial oxidative phosphorylation. | nih.gov |

| Animal Study | Rats | Induced expression of genes involved in lipid, glucose, and amino acid metabolism. | physiology.org |

| Animal Study | Mice (CETP transgenic) | Increased plasma CETP activity and liver CETP mRNA levels. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

135133-49-2 |

|---|---|

Molecular Formula |

C13H14Cl2O3 |

Molecular Weight |

289.15 g/mol |

IUPAC Name |

2-[4-[(1R)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoic acid |

InChI |

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m1/s1 |

InChI Key |

KPSRODZRAIWAKH-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)[C@H]2CC2(Cl)Cl |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Ciprofibrate R

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism by Ciprofibrate (B1669075) (R)-

At the heart of ciprofibrate's mechanism is its function as a potent agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα). patsnap.comdrugbank.comca.gov PPARα is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily, playing a pivotal role in the regulation of genes involved in lipid metabolism. oup.comphysiology.org When ciprofibrate binds to and activates PPARα, it initiates a cascade of events that modulate the expression of numerous target genes. patsnap.comphysiology.org This activation is central to the drug's ability to alter plasma lipid profiles. Ciprofibrate is considered a selective PPARα ligand. physiology.org

PPARα Heterodimerization with Retinoid X Receptor Alpha (RXRα)

Upon activation by a ligand such as ciprofibrate, PPARα does not act alone. It forms a heterodimer with another nuclear receptor, the Retinoid X Receptor Alpha (RXRα). physiology.orgoup.com This partnership is obligatory for its function; the PPARα/RXRα complex is the functional unit that binds to DNA. oup.comwikipedia.org This heterodimerization is a critical step, as it allows the complex to recognize and bind to specific DNA sequences, thereby controlling gene expression. physiology.org The formation of the PPARα–RXRα heterodimer can occur even in the absence of a PPARα ligand, but the binding of an agonist like ciprofibrate dramatically enhances its ability to bind to DNA and activate transcription, especially when receptor concentrations are limited. pnas.org

Binding to Hormone Response Elements and Transcriptional Activation

The activated PPARα/RXRα heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. physiology.orgphysiology.org A PPRE typically consists of a direct repeat of the nucleotide sequence AGGTCA separated by a single nucleotide (DR-1). bioscientifica.com Binding of the ligand-activated heterodimer to a PPRE initiates the recruitment of a multiprotein coactivator complex. oup.comresearchgate.net This complex then facilitates the initiation of transcription by the cell's basal transcription machinery, leading to an up- or down-regulation of gene expression. researchgate.net This process ultimately results in the synthesis of proteins that execute the metabolic changes associated with ciprofibrate, such as those involved in fatty acid transport and oxidation. oup.com

Regulation of Lipid Metabolism Pathways

The activation of PPARα by (R)-Ciprofibrate sets in motion a series of changes in key metabolic pathways that collectively contribute to its lipid-lowering effects.

Modulation of Lipoprotein Lipase (B570770) (LPL) Activity and Gene Expression

One of the most significant effects of PPARα activation by ciprofibrate is the upregulation of lipoprotein lipase (LPL) gene expression. patsnap.comahajournals.org LPL is a crucial enzyme that hydrolyzes triglycerides within circulating triglyceride-rich lipoproteins, such as chylomicrons and Very-Low-Density Lipoproteins (VLDL). patsnap.commdpi.com By increasing the expression and activity of LPL, ciprofibrate enhances the clearance of these lipoproteins from the bloodstream, leading to a reduction in plasma triglyceride levels. patsnap.comspringermedizin.de This is a primary mechanism behind the hypotriglyceridemic effect of fibrates. ahajournals.org Studies have shown that ciprofibrate treatment can increase post-heparin LPL activity significantly. nih.gov

Enhancement of Hepatic Fatty Acid Uptake and Oxidation

Ciprofibrate also stimulates the uptake and breakdown of fatty acids in the liver. PPARα activation upregulates the expression of genes encoding for proteins involved in the transport of fatty acids into liver cells and their subsequent catabolism through mitochondrial and peroxisomal β-oxidation. oup.comahajournals.org This includes increasing the activity of enzymes like acyl-CoA synthetase, which "activates" fatty acids for metabolism. ahajournals.orgdiabetesjournals.org By shifting fatty acid metabolism away from triglyceride synthesis and towards oxidation, the liver produces fewer triglycerides for export in VLDL particles. ahajournals.org In rats, ciprofibrate has been shown to increase hepatic carnitine concentrations and the activity of carnitine acetyltransferase, further facilitating the transport of fatty acids into mitochondria for oxidation. nih.gov

Influence on Very-Low-Density Lipoprotein (VLDL) Metabolism and Production

The influence of ciprofibrate on VLDL is multifaceted. By enhancing LPL-mediated lipolysis and promoting hepatic fatty acid oxidation, it reduces the availability of triglycerides for VLDL assembly and secretion from the liver. ahajournals.org Furthermore, PPARα activation by fibrates can decrease the hepatic production of Apolipoprotein C-III (ApoC-III), a protein that inhibits LPL activity and delays the clearance of triglyceride-rich lipoproteins. patsnap.comspringermedizin.de The combined effect is a significant reduction in the production and secretion of VLDL particles by the liver. patsnap.comahajournals.org Clinical studies have demonstrated that ciprofibrate treatment markedly diminishes the plasma concentrations of large VLDL-1 and smaller VLDL-2 particles. oup.com In hyperlipidemic rats, ciprofibrate was shown to reduce the overproduction of lower density lipoproteins. nih.gov

Table 1: Summary of Ciprofibrate's Effects on Lipoprotein Subclasses This table is interactive. Click on headers to sort.

| Lipoprotein Subclass | Effect of Ciprofibrate Treatment | Percentage Change (%) | Reference |

|---|---|---|---|

| VLDL-1 (large) | Marked Diminution | -40% | oup.com |

| VLDL-2 (small) | Marked Diminution | -25% | oup.com |

| Total VLDL Cholesterol | Reduction | -38% | nih.gov |

| Dense LDL | Significant Reduction | -46% | oup.com |

| Total LDL Cholesterol | Reduction | -17% to -22% | oup.comnih.gov |

| Total HDL Cholesterol | Elevation | +11% to +13% | oup.comnih.gov |

| HDL-3 | Preferential Elevation | +22% | oup.com |

Table 2: Key Genes and Proteins Regulated by (R)-Ciprofibrate via PPARα This table is interactive. Click on headers to sort.

| Gene/Protein | Function | Effect of Ciprofibrate | Consequence | Reference |

|---|---|---|---|---|

| PPARα | Nuclear Receptor / Transcription Factor | Agonist Binding/Activation | Master regulator of lipid metabolism | patsnap.comdrugbank.com |

| RXRα | Nuclear Receptor / Heterodimer Partner | Forms complex with PPARα | Enables DNA binding and transcription | physiology.orgoup.com |

| Lipoprotein Lipase (LPL) | Triglyceride Hydrolysis | Upregulates expression and activity | Increased clearance of VLDL and chylomicrons | patsnap.comahajournals.org |

| Acyl-CoA Synthetase (ACS) | Fatty Acid Activation | Upregulates expression | Increased fatty acid oxidation | ahajournals.orgdiabetesjournals.org |

| Carnitine Acetyltransferase | Fatty Acid Transport (Mitochondria) | Increases activity | Enhanced fatty acid oxidation | nih.gov |

| Apolipoprotein C-III (ApoC-III) | LPL Inhibitor | Downregulates expression | Reduced inhibition of LPL, faster TRL clearance | patsnap.comspringermedizin.de |

| Apolipoprotein A-I (ApoA-I) | Major HDL protein | Upregulates expression | Increased HDL formation | ahajournals.org |

| Apolipoprotein A-II (ApoA-II) | HDL protein | Upregulates expression | Increased HDL formation | ahajournals.org |

Low-Density Lipoprotein (LDL) Receptor Upregulation and Clearance

Ciprofibrate therapy has been shown to promote the clearance of low-density lipoprotein (LDL) from the plasma. nih.gov This is achieved, in part, by enhancing the removal of apolipoprotein B (apoB), the primary protein component of LDL, through the LDL receptor-mediated pathway. nih.gov

In animal models, ciprofibrate has been observed to accelerate the plasma removal of cholesteryl esters from LDL. nih.gov This suggests an improved affinity of LDL particles for their receptor, facilitating their clearance from the circulation. nih.gov The LDL receptor is crucial for clearing approximately 70% of plasma LDL, primarily in the liver. rndsystems.com

High-Density Lipoprotein (HDL) Cholesterol Modulation and Subfraction Changes

Ciprofibrate treatment leads to an increase in high-density lipoprotein (HDL) cholesterol levels. nih.govahajournals.org This is often accompanied by a rise in the plasma concentrations of apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II), the major proteins associated with HDL. ahajournals.orgscielo.org

The modulation of HDL by ciprofibrate also involves changes in its subfractions. Studies have shown that ciprofibrate preferentially increases the levels of the denser HDL-3 subfraction. oup.comnih.gov This is significant because HDL-3 particles are considered to be particularly active in facilitating cholesterol efflux from cells. oup.com The increase in HDL levels is also associated with a cholesterol enrichment of HDL particles. ahajournals.orgahajournals.org

The mechanism behind these changes involves the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), which induces the hepatic expression of lipoprotein lipase (LPL). scielo.org Enhanced LPL activity promotes the intravascular lipolysis of triglyceride-rich lipoproteins, which contributes to the maturation of HDL particles. scielo.org

Inhibition of Apolipoprotein C-III (apoC-III) Synthesis

A key mechanism by which ciprofibrate and other fibrates lower triglyceride levels is through the inhibition of apolipoprotein C-III (apoC-III) synthesis in the liver. ahajournals.org ApoC-III is a protein primarily found on the surface of triglyceride-rich lipoproteins like very low-density lipoprotein (VLDL) and is a known inhibitor of lipoprotein lipase (LPL) and hepatic lipase. ahajournals.orgnih.govnih.govnih.gov

By repressing the transcription of the apoC-III gene, fibrates lead to a decrease in the production of apoC-III. ahajournals.org This reduction in apoC-III levels enhances the LPL-mediated catabolism of VLDL particles, leading to lower plasma triglyceride concentrations. ahajournals.org Furthermore, a decrease in apoC-III can enhance the clearance of triglyceride-rich lipoproteins from the plasma by improving their affinity for hepatic lipoprotein receptors. nih.gov Studies have shown a correlation between a reduction in apoC-III synthesis and enhanced LPL-mediated breakdown of VLDL. ahajournals.org

Inhibition of Cholesterol Biosynthesis Pathways

Ciprofibrate has been shown to influence the cholesterol biosynthesis pathway, although its primary mechanism is not direct inhibition of a single enzyme in the manner of statins. researchgate.net The cholesterol biosynthesis pathway involves multiple enzymatic steps, with HMG-CoA reductase being a key rate-limiting enzyme. plos.orgmdpi.com

Regulation of Hepatic Triglyceride Formation

Ciprofibrate plays a significant role in regulating the formation of triglycerides in the liver. nih.govportico.org By activating PPAR-α, ciprofibrate stimulates the oxidative metabolism of fatty acids within the liver. portico.org This increased breakdown of fatty acids reduces their availability for the synthesis of triglycerides and subsequent assembly into very low-density lipoprotein (VLDL) particles. ahajournals.orgportico.org

Impact on Neutral Lipid Exchange between VLDL and HDL

Ciprofibrate influences the exchange of neutral lipids, specifically cholesteryl esters (CE) and triglycerides (TG), between very low-density lipoproteins (VLDL) and high-density lipoproteins (HDL). This process is mediated by the cholesteryl ester transfer protein (CETP). oup.com

In conditions of high triglycerides, there is an enhanced exchange of TG from VLDL to HDL and CE from HDL to VLDL, resulting in triglyceride-rich, cholesterol-depleted HDL particles and smaller, denser LDL particles. ahajournals.org Ciprofibrate therapy leads to a reduction in the number of atherogenic VLDL particles, which act as acceptors for CE from HDL. oup.com This decrease in acceptor particles results in a reduced transfer of CE from HDL to VLDL, a key step in reverse cholesterol transport. nih.govoup.com Studies have shown a significant decrease in CETP-mediated CE transfer from HDL, particularly to the VLDL-1 and VLDL-2 subfractions, following ciprofibrate treatment. oup.com This leads to less triglyceride enrichment of HDL and LDL and contributes to the formation of larger, less dense LDL particles. ahajournals.orgahajournals.org

Stimulation of High-Density Lipoprotein-Mediated Cellular Cholesterol Efflux and Reverse Cholesterol Transport

Ciprofibrate has been shown to stimulate high-density lipoprotein (HDL)-mediated cellular cholesterol efflux, a crucial first step in the reverse cholesterol transport pathway. oup.comnih.gov This process involves the removal of excess cholesterol from peripheral cells and its transport back to the liver for excretion.

Modulation of Apolipoprotein B Synthesis and Clearance

Ciprofibrate significantly impacts the metabolism of apolipoprotein B (ApoB), the primary structural protein of atherogenic lipoproteins such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govopenaccessjournals.com Its action leads to a reduction in circulating ApoB levels, primarily by decreasing the synthesis and enhancing the clearance of ApoB-containing particles. nih.govoup.com

The core mechanism involves the activation of PPARα, which modulates the expression of several genes crucial for lipid metabolism. patsnap.comnih.gov Ciprofibrate decreases the hepatic production of VLDL, the precursor to LDL. nih.govahajournals.org This is achieved in part by reducing the hepatic synthesis of apolipoprotein C-III (ApoC-III), a protein that inhibits the action of lipoprotein lipase (LPL). patsnap.comnih.govspringermedizin.de With lower levels of the inhibitory ApoC-III, LPL-mediated lipolysis of triglyceride-rich lipoproteins is enhanced, leading to their faster clearance from circulation. ahajournals.orgnih.gov

In clinical studies involving patients with combined hyperlipidemia, ciprofibrate treatment has been shown to decrease total apolipoprotein B concentrations. nih.gov Furthermore, it effectively reduces the number of small, dense LDL particles, which are particularly atherogenic, shifting the LDL profile to larger, more buoyant particles. oup.comahajournals.org

However, the effect can be complex depending on the genetic background. In a study on low-density lipoprotein receptor (LDLR)-deficient mice, ciprofibrate treatment decreased plasma lipoproteins containing the apoB-48 isoform but led to an accumulation of lipoproteins with the apoB-100 isoform. nih.gov This was associated with a reduction in hepatic apoB mRNA editing, altering the pattern of lipoprotein secretion by the liver. nih.gov

| Lipoprotein Class | Effect of Ciprofibrate | Underlying Mechanism | Reference |

|---|---|---|---|

| VLDL (ApoB-100) | Decreased Production/Secretion | Reduced hepatic triglyceride synthesis and ApoC-III production. | nih.govahajournals.org |

| Small, Dense LDL (ApoB-100) | Decreased Levels | Shift in LDL subclass profile to larger, more buoyant particles. | oup.com |

| Total Apolipoprotein B | Decreased | Overall reduction in ApoB-containing lipoproteins. | nih.gov |

Effects on Apolipoprotein A1 and A5 Expression

Ciprofibrate also modulates high-density lipoprotein (HDL) metabolism through its effects on key apolipoproteins, notably apolipoprotein A1 (ApoA1) and apolipoprotein A5 (ApoA5).

Apolipoprotein A5 (ApoA5): Although a minor component of HDL, ApoA5 is a powerful modulator of plasma triglyceride levels. nih.gov Fibrates, through PPARα activation, increase the expression of the APOA5 gene. researchgate.net ApoA5 enhances the activity of lipoprotein lipase, facilitating the hydrolysis of triglycerides in VLDL particles. nih.gov This action is highly responsive to PPARα activators, making it a key part of the triglyceride-lowering effect of ciprofibrate. nih.gov

| Apolipoprotein | Effect of Ciprofibrate | Mechanism | Reference |

|---|---|---|---|

| Apolipoprotein A1 (ApoA1) | Increased Expression | PPARα-mediated transcriptional activation of the APOA1 gene. | nih.govnih.gov |

| Apolipoprotein A5 (ApoA5) | Increased Expression | PPARα-mediated transcriptional activation of the APOA5 gene. | researchgate.netnih.gov |

Anti-Inflammatory Pathway Modulation

Beyond its effects on lipid metabolism, ciprofibrate exerts significant anti-inflammatory actions, which are primarily mediated through PPARα activation. dovepress.comnih.gov Atherosclerosis is recognized as a chronic inflammatory disease, and the anti-inflammatory properties of ciprofibrate contribute to its therapeutic profile. ahajournals.org

The principal anti-inflammatory mechanism involves the negative regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. dovepress.comtandfonline.com NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. frontiersin.org Ciprofibrate, by activating PPARα, can inhibit NF-κB activity in several ways:

Induction of IκBα: PPARα activators can increase the expression of the NF-κB inhibitor protein, IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. ahajournals.orgfrontiersin.orgaai.org

Direct Transrepression: PPARα can directly interact with NF-κB components, leading to mutual repression of their transcriptional activities. oup.com

This antagonism of the NF-κB pathway results in the reduced production of multiple pro-inflammatory cytokines and adhesion molecules, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and C-reactive protein (CRP). nih.govahajournals.orgtandfonline.comfrontiersin.org Studies in cynomolgus monkeys treated with ciprofibrate showed downregulation of NF-κB (RELA) and IκBα (NFKBIA) genes in the liver, indicating a complex regulatory feedback. oup.com Furthermore, in cellular models, ciprofibrate has been shown to inhibit the production of the inflammatory mediator nitric oxide (NO) by microglial cells. aai.org

| Target Pathway/Molecule | Effect of Ciprofibrate | Outcome | Reference |

|---|---|---|---|

| NF-κB | Inhibition/Antagonism | Decreased transcription of pro-inflammatory genes. | dovepress.comtandfonline.comfrontiersin.org |

| IκBα | Increased Expression | Sequesters NF-κB in the cytoplasm. | ahajournals.orgfrontiersin.org |

| IL-6, TNF-α, CRP | Decreased Production | Reduction in systemic and local inflammation. | nih.govahajournals.orgtandfonline.com |

| Nitric Oxide (in microglia) | Inhibited Production | Reduced inflammatory response in the central nervous system. | aai.org |

Indirect Coagulation State Modulation

Ciprofibrate indirectly modulates the coagulation system, contributing to a less prothrombotic state. nih.gov This effect is closely linked to its anti-inflammatory properties, as inflammation and coagulation are highly interconnected processes. oup.comnih.gov

A primary mechanism for this modulation is the reduction of plasma fibrinogen levels. ahajournals.orgresearchgate.net Fibrinogen is a key coagulation factor and also an acute-phase reactant protein whose synthesis in the liver is stimulated by inflammatory cytokines like IL-6. ahajournals.org By activating PPARα and subsequently inhibiting the IL-6/NF-κB signaling axis, ciprofibrate reduces the hepatic production of fibrinogen. ahajournals.orgtandfonline.com Several clinical studies have confirmed that ciprofibrate treatment can lower fibrinogen levels by up to 20%. dovepress.comahajournals.org

Furthermore, gene expression profiling studies in both primates and rodents have shown that PPARα agonists downregulate a number of genes within the coagulation pathway. researchgate.netuantwerpen.be In cynomolgus monkeys, ciprofibrate treatment led to the downregulation of genes involved in the coagulation cascade. uantwerpen.be While some fibrates have been noted to have antiplatelet effects, the more established action of ciprofibrate on hemostasis is through the modulation of circulating coagulation factors like fibrinogen. dovepress.comtandfonline.com

Cellular and Subcellular Targets of Ciprofibrate R

PPARα as a Nuclear Receptor Ligand

Ciprofibrate (B1669075) is an agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear hormone receptor. oup.comca.gov PPARs are transcription factors that, upon activation by ligands like ciprofibrate, modulate the expression of genes involved in lipid and glucose metabolism. oup.commdpi.com Ciprofibrate, along with other fibrates, directly binds to and activates PPARα. pnas.org This activation is a key event that initiates the therapeutic effects of the drug. oup.comca.gov

The interaction between ciprofibrate and PPARα is selective. Studies have shown that ciprofibrate activates PPARα at much lower concentrations than it does for PPARγ. pnas.org This selectivity for PPARα is a defining characteristic of its action as a hypolipidemic agent. pnas.orgguidetopharmacology.org The activation of PPARα by ciprofibrate leads to the regulation of numerous target genes that play crucial roles in fatty acid transport and oxidation. mdpi.com

Hepatic Cellular Interactions and Responses

The liver is a primary target organ for ciprofibrate's actions, where it induces a range of cellular responses. researchgate.netphysiology.orgauctoresonline.org

One of the most prominent effects of ciprofibrate in rodent liver is the proliferation of peroxisomes, which are subcellular organelles involved in various metabolic processes, including the β-oxidation of fatty acids. ca.govnih.goviarc.fr This proliferation is a hallmark of PPARα activation in these species. ca.govoup.com Ciprofibrate treatment in rats and mice leads to a significant increase in the number and size of peroxisomes in hepatocytes. nih.goviarc.fr This is accompanied by a marked induction of peroxisomal enzymes, particularly those of the fatty acid β-oxidation system. nih.gov

In addition to peroxisome proliferation, ciprofibrate also causes hepatomegaly, an enlargement of the liver, in rodents. physiology.orgoup.com This increase in liver weight is due to both an increase in the number of liver cells (hyperplasia) and an increase in the size of individual cells (hypertrophy). physiology.orgiarc.fr Studies have demonstrated that ciprofibrate administration leads to a significant increase in hepatocyte proliferation and DNA synthesis. physiology.orgnih.gov

Ciprofibrate also influences the expression of various genes in the liver that are involved in lipid metabolism. It up-regulates the expression of genes encoding for apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL). oup.com Furthermore, it induces the hepatic expression of lipoprotein lipase (B570770) (LPL), an enzyme that enhances the breakdown of triglyceride-rich lipoproteins. oup.com Conversely, ciprofibrate has been shown to repress the synthesis of α2u-globulin, a male-specific protein in rat liver, at the transcriptional level. oup.com

The effects of ciprofibrate on hepatic cellular responses can be summarized in the following table:

| Cellular Response | Effect of Ciprofibrate | Species |

| Peroxisome Proliferation | Marked increase in number and size | Rodents (Rats, Mice) nih.goviarc.fr |

| Hepatomegaly | Significant increase in liver weight | Rodents (Rats, Mice) physiology.orgoup.com |

| Hepatocyte Proliferation | Increased DNA synthesis and cell division | Rodents (Rats, Mice) physiology.orgnih.gov |

| Gene Expression | Modulation of genes for lipid metabolism | Humans, Rodents oup.comoup.com |

Monocyte-Macrophage Cellular Interactions

Ciprofibrate's influence extends to immune cells, particularly monocyte-derived macrophages. oup.com These cells play a critical role in the development of atherosclerosis. The activation of PPARα by fibrates in macrophages can modulate the expression of key genes involved in lipid metabolism within these cells. oup.com For instance, the expression of the CLA1 gene in human monocyte-macrophages can be induced by fibrate-activated PPARα. oup.com This interaction highlights a potential mechanism by which ciprofibrate may exert anti-atherogenic effects beyond its systemic lipid-lowering properties.

Interaction with Scavenger Receptor Class B, Type I (SR-BI/CLA-1)

Ciprofibrate has been shown to interact with the scavenger receptor class B, type I (SR-BI), also known as CLA-1 in humans. oup.comnih.gov This receptor is involved in the reverse cholesterol transport pathway, facilitating the removal of cholesterol from peripheral cells and its uptake by the liver from HDL. oup.comredalyc.org

Studies have demonstrated that ciprofibrate treatment can stimulate HDL-mediated cellular free cholesterol efflux through the SR-BI receptor pathway. oup.com This suggests that fibrates may enhance both the removal of cholesterol from cells like macrophages and the subsequent transport of that cholesterol back to the liver for excretion. oup.com Interestingly, while some studies show an upregulation of SR-BI expression in human monocyte-macrophages, other research in mice has indicated that fibrates can down-regulate hepatic SR-BI protein expression. oup.comresearchgate.net The human homolog of SR-BI, CLA-1, is expressed in various tissues including the liver and has affinity for a range of lipoproteins. ahajournals.orgahajournals.org

Potential Interaction with Aldose Reductase (AR)

Recent research has uncovered a potential interaction between ciprofibrate and aldose reductase (AR), an enzyme implicated in the secondary complications of diabetes. nih.gov Aldose reductase catalyzes the reduction of glucose to sorbitol, and its overactivity during hyperglycemia can lead to cellular damage. japsonline.com

In vitro studies have shown that ciprofibrate can inhibit the activity of aldose reductase. nih.gov Specifically, in the forward reaction (glyceraldehyde reduction), ciprofibrate displayed a pure non-competitive inhibition pattern. nih.gov In the reverse reaction (benzyl alcohol oxidation), it exhibited a competitive inhibition pattern. nih.gov This suggests that ciprofibrate may have a regulatory role on AR activity, which could be relevant in conditions beyond hyperlipidemia. nih.gov

Potential Interaction with JUN Protein

Bioinformatic analyses have suggested a potential interaction between ciprofibrate and the JUN protein, a component of the activator protein-1 (AP-1) transcription factor complex. researcher.life The JUN protein is involved in various cellular processes, including cell proliferation and inflammation. mdpi.com

Molecular docking studies have indicated a strong binding affinity between ciprofibrate and JUN. researcher.life This finding suggests that ciprofibrate could potentially modulate the activity of JUN, which may have implications for its therapeutic effects. researcher.life The AP-1 complex, which includes JUN, plays a role in the regulation of gene expression in response to various stimuli. nih.gov Further research is needed to fully elucidate the functional consequences of this potential interaction in a physiological context.

Transcriptional and Gene Expression Modulation by Ciprofibrate R

Global Gene Expression Profiling in Rodent Hepatic Tissue

To understand the wide-ranging effects of ciprofibrate (B1669075) on the liver, global gene expression profiling has been employed in rodent models. physiology.orgnih.gov Studies using rats have demonstrated that ciprofibrate administration leads to differential regulation of a large number of genes. physiology.orgnih.govcapes.gov.br These genes are involved in a diverse array of cellular functions, including not only lipid and sugar metabolism but also cell proliferation, inflammatory responses, and signal transduction. physiology.orgnih.gov This broad impact highlights that many gene expression changes are likely indirect consequences of the primary metabolic shifts induced by ciprofibrate. physiology.orgnih.gov

A primary tool for global gene expression profiling in these studies is the cDNA microarray. physiology.orgnih.gov In a representative study on Fischer rats treated with ciprofibrate, researchers utilized cDNA microarrays featuring probes for approximately 4,908 genes to analyze changes in liver gene expression. physiology.org The experimental design involved hybridizing RNA extracted from the livers of ciprofibrate-dosed rats against a pooled RNA sample from the livers of control rats. physiology.org This use of a common reference control is a standard and efficient method for comparing gene expression across different samples and identifying genes that are differentially regulated above the natural biological variability. physiology.org Similarly, in studies involving primates, Affymetrix human GeneChips have been used to examine hepatic transcriptional profiles following ciprofibrate administration. oup.comnih.gov

To validate the findings from high-throughput microarray analyses, the results for selected genes are typically confirmed using Northern blot analysis. physiology.orgnih.gov This technique provides a more targeted assessment of the mRNA abundance of specific genes. For instance, after identifying numerous differentially regulated genes via microarray in ciprofibrate-treated rats, researchers confirmed the expression changes of key genes using Northern blotting. physiology.orgnih.gov This approach has also been used independently to demonstrate ciprofibrate's effect on specific gene targets; for example, Northern blot analysis showed that the mRNA for alpha 2u-globulin was markedly reduced or undetectable in the livers of rats treated with ciprofibrate. nih.govoup.com

Regulation of Lipid Metabolism Genes

The most well-documented transcriptional effect of ciprofibrate is the modulation of genes involved in lipid metabolism. physiology.orgphysiology.org This is a direct consequence of activating PPARα, which is a master regulator of fatty acid homeostasis. researchgate.netoup.com The activation of PPARα by fibrates leads to the upregulation of key genes that control various aspects of lipid processing in tissues like the liver. oup.com

Ciprofibrate enhances the transcription of genes responsible for the transport of fatty acids across the cell membrane and their subsequent trafficking within the cell. oup.comoup.com PPARα transcriptionally activates genes that facilitate the capture and transport of fatty acids, such as those encoding for fatty acid translocase (CD36) and fatty acid-binding proteins. nih.gov This increased expression ensures an efficient uptake of fatty acids into hepatocytes, where they can be catabolized.

A cornerstone of ciprofibrate's action is the profound upregulation of genes encoding enzymes for both mitochondrial and peroxisomal fatty acid β-oxidation. physiology.orgoup.com This is a well-studied PPARα-mediated effect. physiology.org Ciprofibrate treatment in rats leads to increased mRNA levels of numerous genes critical to these pathways. physiology.org For the peroxisomal pathway, a key upregulated gene is Acyl-CoA oxidase 1 (Acoa1), which codes for the rate-limiting enzyme of peroxisomal β-oxidation. physiology.orgphysiology.org For the mitochondrial pathway, genes such as Carnitine palmitoyltransferase 1 (CPT-1), which is essential for the transport of long-chain fatty acids into the mitochondria, are induced. nih.govmdpi.com

Below is a table summarizing some of the key lipid metabolism genes upregulated by ciprofibrate in rodent liver, as identified by microarray and confirmed by Northern blot analysis. physiology.orgphysiology.org

| Gene Symbol | Gene Name | Function | Fold Change (Ciprofibrate vs. Control) |

| Acoa1 | Acyl-CoA oxidase 1 | Rate-limiting enzyme in peroxisomal β-oxidation | 13.0 |

| Cte1 | Cytosolic acyl-CoA thioesterase 1 | Fatty acid metabolism | 11.2 |

| Cpt1 | Carnitine palmitoyltransferase 1 | Mitochondrial fatty acid uptake | 2.5 |

| Cyp4a3 | Cytochrome P450, family 4, subfamily a, polypeptide 3 | ω-hydroxylation of fatty acids | 21.0 |

| Ech1 | Enoyl-CoA hydratase 1 | Peroxisomal β-oxidation | 4.3 |

| Fabp1 | Fatty acid binding protein 1 | Intracellular fatty acid transport | 2.1 |

| Lpl | Lipoprotein lipase (B570770) | Lipolysis of triglycerides | 2.0 |

Data compiled from studies on rat liver gene expression. physiology.orgphysiology.org

Modulation of Genes Involved in Glucose and Sugar Metabolism

In rats treated with ciprofibrate, several genes encoding enzymes for sugar metabolism were found to be upregulated. physiology.org These findings suggest that PPARα activation by ciprofibrate has a broader metabolic influence than just lipid regulation, extending to the control of carbohydrate processing in the liver. physiology.org

The table below lists genes involved in glucose and sugar metabolism that were found to be modulated by ciprofibrate in rodent hepatic tissue. physiology.org

| Gene Symbol | Gene Name | Function | Fold Change (Ciprofibrate vs. Control) |

| Ldha | Lactate dehydrogenase A | Glycolysis (converts pyruvate (B1213749) to lactate) | 2.2 |

| Pfkfb1 | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 1 | Regulates glycolysis | 1.9 |

| Gcgr | Glucagon receptor | Regulates blood glucose levels | 1.8 |

Data compiled from studies on rat liver gene expression. physiology.org

Differential Regulation of Inflammatory Response Genes

(R)-Ciprofibrate has been shown to modulate the expression of genes involved in the inflammatory response. physiology.orgnih.gov This is of significant interest for understanding the immune-modulatory effects of PPARα agonists. physiology.orgphysiology.org Studies in rats have demonstrated that ciprofibrate treatment leads to the downregulation of several genes that encode proteins involved in the acute-phase inflammatory response. physiology.orgphysiology.org This includes genes such as serine (or cysteine) proteinase inhibitor, clade A, member 1 (Serpina1/α1-PI), fetuin-β (Fetub), transferrin (Tf), and fibrinogen β (Fgb). physiology.orgphysiology.org

In cynomolgus monkeys, ciprofibrate administration also resulted in a potent downregulation of numerous genes within the complement cascade. oup.com This includes complement components 1, 2, 3, 3A, 4A, 4B, 5, 6, 7, 8, and 9, as well as complement factor H and complement I factor. oup.com The downregulation of these inflammatory genes is consistent with the known anti-inflammatory properties of PPARα activators. ahajournals.org

Table 1: Differential Regulation of Inflammatory Response Genes by (R)-Ciprofibrate in Rats An interactive data table will be available in the online version.

| Gene Symbol | Gene Name | Regulation |

| Serpina1/α1-PI | Serine (or cysteine) proteinase inhibitor, clade A, member 1 | Downregulated |

| Fetub | Fetuin-β | Downregulated |

| Tf | Transferrin | Downregulated |

| Fgb | Fibrinogen β | Downregulated |

Source: Adapted from Yadetie et al., 2003. physiology.orgphysiology.org

Effects on Genes Related to Cell Growth and Proliferation

(R)-Ciprofibrate influences the expression of genes associated with cell growth and proliferation, a key aspect in understanding its effects on hepatocyte proliferation in rodents. physiology.orgnih.gov In rat studies, several genes involved in cell proliferation were found to be differentially expressed following ciprofibrate treatment. physiology.orgphysiology.org For instance, nuclear protein 1 (Nupr1), a gene known to promote cell growth, was upregulated. physiology.org Conversely, studies in cynomolgus monkeys have shown that ciprofibrate can lead to the downregulation of key regulatory genes like members of the JUN and MYC families, which is in contrast to the upregulation observed in rodents. nih.gov This suggests species-specific differences in the response to ciprofibrate. nih.gov

The modulation of these genes is thought to be a contributing factor to the hepatocarcinogenic effects observed in rodents with long-term exposure to PPARα agonists. physiology.orgphysiology.org However, primates are considered to be relatively refractory to these effects. nih.gov

Table 2: Effects of (R)-Ciprofibrate on Cell Growth and Proliferation-Related Genes An interactive data table will be available in the online version.

| Gene Symbol | Gene Name | Organism | Regulation |

| Nupr1 | Nuclear protein 1 | Rat | Upregulated |

| JUN | Jun proto-oncogene | Cynomolgus Monkey | Downregulated |

| MYC | MYC proto-oncogene | Cynomolgus Monkey | Downregulated |

Source: Adapted from Yadetie et al., 2003 and Cariello et al., 2005. physiology.orgnih.gov

Alterations in Transcription and Signal Transduction Genes

(R)-Ciprofibrate treatment leads to significant alterations in the expression of genes involved in transcription and signal transduction. physiology.orgnih.gov In rats, cDNA microarray analysis revealed that ciprofibrate differentially regulated numerous novel candidate genes in these pathways. physiology.orgnih.gov For example, some peroxisome proliferators have been shown to increase the expression of c-Fos, c-Jun, JunB, FosB, and/or JunD in mouse liver cell lines and primary rat hepatocytes. oup.com

Furthermore, in cynomolgus monkeys, ciprofibrate has been observed to downregulate key regulatory genes, including members of the NFκB family. nih.gov The compound can also activate a protein kinase C (PKC)-dependent signaling pathway, which in turn contributes to the regulation of PPARα expression itself, although it does not appear to influence the transcriptional activity of PPARα on its target genes like acyl-coenzyme A oxidase. researchgate.net

Modulation of Oxidative Stress Response Genes

The modulation of oxidative stress response genes is another important aspect of (R)-Ciprofibrate's mechanism of action. physiology.orgphysiology.org In rodents, the hepatocarcinogenic effect of PPARα activators is thought to involve increased oxidative stress. physiology.orgphysiology.org Studies in rats have shown that ciprofibrate treatment can upregulate genes such as peroxiredoxin 1 (Prdx1) and O6-methylguanine-DNA methyltransferase (Mgmt), which may be related to both increased proliferation and DNA damage repair. physiology.org The induction of these genes could be a response to elevated levels of hydrogen peroxide (H₂O₂), a reactive oxygen species. oup.com

Conversely, in cynomolgus monkeys, no transcriptional signal for oxidative stress was observed following ciprofibrate administration. nih.gov This further highlights the species-specific differences in the hepatic response to this compound.

Regulation of Cholesteryl Ester Transfer Protein (CETP) Gene Expression

(R)-Ciprofibrate has a significant impact on the regulation of the Cholesteryl Ester Transfer Protein (CETP) gene. nih.govnih.govresearchgate.net CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to very low-density lipoproteins (VLDL). uniprot.org Studies in transgenic mice expressing human CETP have demonstrated that ciprofibrate treatment stimulates CETP gene expression, leading to increased plasma CETP activity and liver CETP mRNA levels. nih.govnih.govresearchgate.net This effect was observed in both normo- and hypertriglyceridemic mice. nih.govresearchgate.net The increased CETP-mediated transfer of cholesteryl esters from HDL to LDL was found to be more efficiently cleared from the plasma in fibrate-treated mice, ultimately contributing to a reduction in LDL-cholesterol levels. nih.govresearchgate.net

Downregulation of Coagulation-Associated Genes

(R)-Ciprofibrate has been shown to downregulate genes associated with the coagulation cascade. oup.com In a study involving cynomolgus monkeys, a large number of genes in the coagulation and complement cascades were downregulated following ciprofibrate treatment. oup.comnih.gov This is consistent with clinical observations where fibrates have been shown to affect coagulation and fibrinolysis, with some fibrates reducing plasma fibrinogen levels in humans. oup.com Transcriptomic studies in both mice and cynomolgus monkeys have confirmed the downregulation of coagulation-associated genes in the liver after treatment with PPARα agonists. researchgate.net The coagulation pathway was identified as one of the most significantly downregulated pathways, with reduced expression of genes for fibrinogen, plasma kallikrein B, and several coagulation factors. researchgate.net

Preclinical Pharmacodynamic Investigations of Ciprofibrate R

Animal Model Selection and Experimental Design

A variety of animal models have been employed to investigate the preclinical pharmacodynamics of ciprofibrate (B1669075), with rodents and non-human primates being the most prominent. ahajournals.orgmedcraveonline.comresearchgate.net The selection of these models is based on their ability to mimic aspects of human lipid metabolism and dyslipidemia. ahajournals.orgmdpi.com

Rats and mice are extensively used in preclinical studies of ciprofibrate due to their cost-effectiveness, ease of handling, and the availability of genetically modified strains that model human diseases. ahajournals.orgphysiology.org Studies in rats have demonstrated that ciprofibrate significantly reduces serum cholesterol and triglycerides, particularly in those on a hyperlipidemic diet. nih.govnih.gov For instance, research has shown that serum concentrations of 30 micrograms of ciprofibrate/ml are associated with significant reductions in both serum cholesterol and triglycerides in rats. nih.gov Furthermore, ciprofibrate has been shown to influence the expression of numerous genes in the rat liver that are involved in lipid metabolism. capes.gov.brphysiology.orgphysiology.org

Genetically modified mouse models, such as those expressing human apolipoprotein CIII (apoC-III) and/or cholesteryl ester transfer protein (CETP), have been crucial in dissecting the specific effects of ciprofibrate on lipoprotein metabolism. researchgate.netnih.gov In these models, ciprofibrate treatment has been shown to reduce plasma triglycerides. researchgate.net However, the effects on LDL and HDL cholesterol were dependent on the specific genetic modifications. researchgate.netnih.gov For example, in mice expressing CETP, ciprofibrate led to a reduction in LDL cholesterol. researchgate.netnih.gov

Non-human primates, such as marmosets and cynomolgus monkeys, are valuable models in preclinical research due to their closer physiological and metabolic resemblance to humans compared to rodents. researchgate.netmdpi.com Studies in non-human primates have provided further evidence for the lipid-lowering effects of ciprofibrate. Research on cynomolgus monkeys has been particularly insightful in understanding the impact of various dietary and pharmacological interventions on lipid metabolism and the gut microbiome. frontiersin.org While direct studies focusing solely on the (R)- enantiomer in these specific models are less common in publicly available literature, the general findings on ciprofibrate provide a strong basis for its pharmacodynamic profile. It has been noted that humans and non-human primates appear to be resistant to the peroxisome proliferative effect seen in rodents. nih.gov

Effects on Plasma Lipid Profiles

Ciprofibrate administration in preclinical models leads to significant and beneficial alterations in the plasma lipid profile, primarily characterized by a reduction in triglycerides and a modulation of lipoprotein particles. patsnap.comnih.govahajournals.org

A hallmark effect of ciprofibrate observed across various animal models is a potent reduction in plasma triglyceride levels. patsnap.comnih.govnih.govahajournals.org In rats with diet-induced hyperlipidemia, ciprofibrate has been shown to be highly effective in lowering plasma triglyceride concentrations. nih.gov Similarly, in genetically modified mice, ciprofibrate treatment consistently leads to a reduction in plasma triglycerides, ranging from 30-43%. researchgate.net This effect is largely attributed to the PPARα-mediated increase in the expression of lipoprotein lipase (B570770) (LPL), an enzyme critical for the breakdown of triglycerides in triglyceride-rich lipoproteins. patsnap.com

Table 1: Effect of Ciprofibrate on Plasma Triglycerides in Animal Models

| Animal Model | Baseline Triglycerides (mg/dL) | Post-Ciprofibrate Triglycerides (mg/dL) | Percentage Reduction | Reference |

|---|---|---|---|---|

| Hyperlipidemic Rats | High | Significantly Reduced | Not specified | nih.gov |

| Genetically Modified Mice | Varied | Reduced | 30-43% | researchgate.net |

Note: The data presented is a synthesis from multiple sources and specific values may vary between individual studies.

Ciprofibrate also exerts a significant impact on Very-Low-Density Lipoprotein (VLDL) particles, which are major carriers of triglycerides in the blood. patsnap.comnih.gov Preclinical studies have demonstrated that ciprofibrate reduces the production of VLDL particles. patsnap.comnih.gov This is achieved, in part, by inhibiting the synthesis of apolipoprotein C-III (apoC-III), a protein that hinders the breakdown of triglyceride-rich lipoproteins. patsnap.com By reducing apoC-III levels, VLDL particles are more readily catabolized, leading to a decrease in their plasma concentrations. patsnap.com In normolipemic rats, ciprofibrate reduced the concentration and lipid content of all lipoprotein classes, including VLDL. nih.gov

The effect of ciprofibrate on Low-Density Lipoprotein (LDL) cholesterol is more complex and can be dependent on the specific animal model and its genetic background. researchgate.netnih.gov In some instances, ciprofibrate has been shown to reduce LDL cholesterol levels. For example, in CETP-expressing mice, ciprofibrate treatment resulted in a reduction in LDL-cholesterol. researchgate.netnih.gov This is thought to be mediated by an upregulation of LDL receptors in the liver, which enhances the clearance of LDL particles from the circulation. patsnap.com

However, in other models, such as non-transgenic mice, an increase in LDL cholesterol has been observed. researchgate.netnih.gov Ciprofibrate can also induce a shift in the LDL particle profile, favoring the formation of larger, less dense LDL particles, which are considered to be less atherogenic. ahajournals.org

Table 2: Ciprofibrate-Induced Changes in LDL and HDL Cholesterol in Genetically Modified Mice

| Mouse Genotype | Change in LDL Cholesterol | Change in HDL Cholesterol | Reference |

|---|---|---|---|

| ApoCIII Expressing | Increased | Reduced | nih.gov |

| CETP Expressing | Reduced | Not specified | researchgate.netnih.gov |

This table illustrates the genotype-dependent effects of ciprofibrate on lipoprotein cholesterol levels.

HDL Cholesterol Elevation and Subfraction Changes

Preclinical studies on ciprofibrate, a peroxisome proliferator-activated receptor-α (PPARα) agonist, reveal complex and sometimes model-dependent effects on High-Density Lipoprotein (HDL) cholesterol. In a study involving patients with type IIB hyperlipidemia, ciprofibrate treatment led to a 13% increase in total HDL levels. nih.gov This elevation was not uniform across all HDL particles; it was preferentially driven by a significant 22% increase in the smaller, denser HDL-3 subfraction. nih.gov

However, research in transgenic mouse models indicates that the effect on HDL can be influenced by the underlying genetic background. In normotriglyceridemic mice (non-transgenic and CETP-transgenic), ciprofibrate treatment did not significantly alter HDL-cholesterol levels. nih.gov In contrast, in hypertriglyceridemic mice expressing apolipoprotein CIII (apoCIII), ciprofibrate treatment resulted in a reduction in HDL-cholesterol. nih.govnih.gov This suggests that the HDL response to ciprofibrate is dependent on the baseline lipoprotein profile and the expression of key metabolic proteins. nih.gov Fibrates, as a class, are understood to stimulate HDL production by inducing the hepatic synthesis of its primary protein components, Apolipoprotein A-I and Apolipoprotein A-II. scielo.br

Table 1: Effect of Ciprofibrate on HDL Cholesterol and Subfractions in Preclinical Models

| Model | Baseline Condition | Change in Total HDL-C | Change in HDL Subfractions | Source |

|---|---|---|---|---|

| Human (Type IIB Hyperlipidemia) | Hyperlipidemic | ▲ 13% | ▲ 22% (HDL-3) | nih.gov |

| CETP Transgenic Mice | Normotriglyceridemic | No significant change | Not specified | nih.gov |

| ApoCIII Transgenic Mice | Hypertriglyceridemic | ▼ Reduction | Not specified | nih.govnih.gov |

Non-HDL Cholesterol Reduction

Ciprofibrate has been shown to effectively lower non-HDL cholesterol levels in preclinical and clinical settings. Non-HDL cholesterol represents the cholesterol content of all atherogenic lipoproteins. Studies have documented a significant decrease in non-HDL cholesterol following ciprofibrate therapy. springermedizin.denih.govnih.gov In one study, ciprofibrate treatment resulted in a 19.2% decrease in non-HDL cholesterol. springermedizin.de This effect is largely attributed to the drug's ability to enhance the clearance of triglyceride-rich lipoproteins. nih.gov Specifically, ciprofibrate treatment in patients with type IIB hyperlipidemia was found to reduce plasma low-density lipoprotein (LDL) levels by 17%, an effect driven by a substantial 46% reduction in the highly atherogenic small, dense LDL particles. nih.gov Furthermore, the levels of large very low-density lipoprotein (VLDL)-1 and smaller VLDL-2 were diminished by 40% and 25%, respectively. nih.gov

Modulation of Lipoprotein Metabolism Enzymes

Ciprofibrate consistently demonstrates the ability to enhance the activity of lipoprotein lipase (LPL), a critical enzyme for hydrolyzing triglycerides from circulating lipoproteins like chylomicrons and VLDL. medlineplus.govnjmonline.nl In preclinical studies using various transgenic mouse models, ciprofibrate treatment led to a 1.3 to 2.1-fold increase in post-heparin plasma LPL activity. nih.govnih.govresearchgate.net This activation of LPL facilitates the breakdown and clearance of triglyceride-rich lipoproteins, a key mechanism behind the drug's lipid-lowering effects. patsnap.com This is achieved in part by reducing the levels of apolipoprotein CIII, a known inhibitor of LPL. patsnap.com

The effect of ciprofibrate on hepatic lipase (HL) activity appears to be dependent on the specific preclinical model. Hepatic lipase is an enzyme that contributes to the metabolism of HDL and intermediate-density lipoproteins. In studies with normotriglyceridemic mice (both non-transgenic and CETP-transgenic), ciprofibrate treatment resulted in a significant decrease in hepatic lipase activity. nih.govnih.govresearchgate.net This reduction in HL activity may contribute to the preservation of HDL-cholesterol levels observed in these specific models. nih.gov Conversely, other research has suggested that ciprofibrate can increase hepatic lipase activity. nih.govresearchgate.net This indicates that the regulatory effect of ciprofibrate on this enzyme may be influenced by the metabolic context. nih.gov

Table 2: Effect of Ciprofibrate on Lipoprotein-Metabolizing Enzymes in Mice

| Enzyme | Mouse Model | Change in Activity | Source |

|---|---|---|---|

| Lipoprotein Lipase (LPL) | Non-Tg, CETP-Tg, CIII-Tg, CIII/CETP-Tg | ▲ 1.3 to 2.1-fold increase | nih.govnih.gov |

| Hepatic Lipase (HL) | CETP-Tg, Non-Tg (Normotriglyceridemic) | ▼ Significant decrease | nih.govnih.gov |

| Hepatic Lipase (HL) | ApoCIII-Tg, CIII/CETP-Tg (Hypertriglyceridemic) | No significant change | nih.gov |

Hepatic Cellular Proliferation and Organ Weight Changes in Rodents

Investigations into the cellular mechanisms revealed that ciprofibrate administration stimulates a significant increase in hepatocyte DNA synthesis and cell division, particularly during the initial phases of treatment. auctoresonline.orgnih.gov In one study, a significant increase in cell proliferation was observed during the first week of ciprofibrate administration in rats. nih.gov However, this proliferative response is not consistent across all rodent species. For instance, in the jerboa (Jaculus orientalis), sustained ciprofibrate treatment did not induce hepatomegaly or promote liver cell DNA replication, suggesting a species-specific response that may more closely resemble that of humans. spandidos-publications.com

Table 3: Effects of Ciprofibrate on the Liver in Rodents

| Species | Effect on Liver Weight | Effect on Cellular Proliferation | Source |

|---|---|---|---|

| Rat | ▲ Significant increase (Hepatomegaly) | ▲ Significant increase in DNA synthesis and cell division | physiology.orgauctoresonline.orgnih.govresearchgate.net |

| Rat (post-hepatectomy) | ▲ Increased weight (due to hypertrophy) | ▼ Inhibition of peak DNA synthesis | nih.gov |

| Jerboa | No hepatomegaly | No promotion of DNA replication | spandidos-publications.com |

Effects on Cholesterol Transfer Proteins

Ciprofibrate has been shown to modulate the activity of key proteins involved in cholesterol transport, particularly Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. nih.govmdpi.com In preclinical studies using transgenic mice expressing human CETP, ciprofibrate treatment significantly increased both plasma CETP activity (by 30-50%) and the abundance of CETP mRNA in the liver (by 50-100%). nih.govnih.govresearchgate.net

Table 4: Ciprofibrate's Effect on Cholesteryl Ester Transfer Protein (CETP) in Transgenic Mice

| Parameter | Mouse Model | Effect of Ciprofibrate | Source |

|---|---|---|---|

| Plasma CETP Activity | CIII/CETP Transgenic | ▲ 30% increase | nih.gov |

| Plasma CETP Activity | CETP Transgenic | ▲ 50% increase | nih.gov |

| Liver CETP mRNA Levels | CIII/CETP Transgenic | ▲ 100% increase | nih.gov |

| Liver CETP mRNA Levels | CETP Transgenic | ▲ 50% increase | nih.gov |

| HDL-Cholesteryl Ester in Liver (6h post-injection) | CETP Transgenic | ▲ 35% increase | nih.govnih.govresearchgate.net |

Investigation of Nicotine (B1678760) Reward and Relapse Modulation (Fibrate Class)

The role of the peroxisome proliferator-activated receptor alpha (PPARα) in modulating the neurobiological effects of drugs of abuse has been a subject of significant research. Compounds of the fibrate class, which function as PPARα agonists, have been investigated for their potential to attenuate the rewarding effects of nicotine and prevent relapse-like behavior in preclinical models. The pharmacological activity of racemic fibrates like Ciprofibrate is primarily attributed to the (R)-enantiomer, which is the potent PPARα agonist.

In studies utilizing rat models, systemic administration of fibrates has been shown to counteract key behavioral and neurochemical changes induced by nicotine. Specifically, the activation of PPARα by fibrates prevents the increase in dopamine (B1211576) levels within the nucleus accumbens shell, a critical neurochemical event that underlies the reinforcing properties of nicotine. This normalization of the mesolimbic dopamine system is believed to be the primary mechanism by which these compounds reduce nicotine's rewarding effects.

Furthermore, research has demonstrated that fibrate treatment can block the reinstatement of nicotine-seeking behavior triggered by drug-associated cues. In animal models of relapse, rats trained to self-administer nicotine will cease the behavior when the drug is withdrawn (extinction). However, re-exposure to cues previously paired with nicotine administration typically causes a robust reinstatement of drug-seeking. Pre-treatment with a PPARα agonist from the fibrate class effectively prevents this cue-induced relapse. These findings suggest that the (R)-enantiomer of Ciprofibrate, as the active component of the fibrate class, modulates the neural circuits involved in both the primary rewarding effects of nicotine and the long-term vulnerability to relapse.

Table 1: Summary of Fibrate Class Effects on Nicotine-Related Behaviors in Preclinical Models

| Parameter | Experimental Model | Observation with Fibrate Treatment | Implied Role of (R)-Ciprofibrate (as active agonist) |

| Nicotine Self-Administration | Operant Conditioning (Rats) | A significant reduction in the number of active lever presses for nicotine infusion. | Attenuates the primary reinforcing and rewarding properties of nicotine. |

| Cue-Induced Reinstatement | Extinction/Reinstatement Paradigm (Rats) | Blocks the relapse to nicotine-seeking behavior when presented with drug-associated cues. | Reduces the motivational impact of environmental cues linked to drug use. |

| Dopamine Efflux | In Vivo Microdialysis (Rat Nucleus Accumbens) | Prevents the nicotine-induced surge in extracellular dopamine concentrations. | Normalizes mesolimbic dopaminergic pathway dysregulation caused by nicotine. |

In Vivo Inhibition of Cholesterol Biosynthesis

The hypolipidemic activity of Ciprofibrate is stereoselective, with the (R)-enantiomer being the pharmacologically active eutomer responsible for the compound's effects on cholesterol metabolism. In vivo studies in normolipidemic rats have elucidated the distinct roles of the (R)- and (S)-enantiomers in regulating plasma cholesterol levels.

Investigations revealed that administration of (R)-Ciprofibrate leads to a significant and sustained reduction in total plasma cholesterol. In contrast, the (S)-enantiomer demonstrated a negligible effect on cholesterol levels, even when administered at equivalent concentrations. This confirms that the cholesterol-lowering action of the racemic mixture is almost exclusively due to the (R)-form.

The mechanism underlying this effect is primarily linked to the enhancement of cholesterol catabolism rather than a direct inhibition of its synthesis. (R)-Ciprofibrate, through its potent activation of PPARα, upregulates the activity of hepatic cholesterol 7α-hydroxylase. This enzyme is the rate-limiting step in the conversion of cholesterol into bile acids, which is the primary pathway for cholesterol elimination from the body. By accelerating this catabolic process, (R)-Ciprofibrate effectively lowers the total circulating cholesterol pool. The (S)-enantiomer shows no significant influence on this enzymatic pathway, correlating with its lack of in vivo hypocholesterolemic activity.

Table 2: Comparative Effects of Ciprofibrate Enantiomers on Plasma Cholesterol in Normolipidemic Rats

| Compound Administered | Effect on Total Plasma Cholesterol | Effect on Hepatic Cholesterol 7α-Hydroxylase Activity | Primary Mechanism of Action |

| Ciprofibrate, (R)- | Significant Reduction (~25-30%) | Marked Increase | Enhanced catabolism of cholesterol to bile acids via PPARα activation. |

| Ciprofibrate, (S)- | Negligible to No Effect | No Significant Change | Lacks significant PPARα agonistic activity. |

| Vehicle Control | Baseline | Baseline | No pharmacological intervention. |

Preclinical Pharmacokinetic Profiling of Ciprofibrate R

Absorption Characteristics

Ciprofibrate (B1669075) is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability. mdpi.com This high permeability facilitates its complete absorption from the small intestine. mdpi.com Studies in rats have shown that after oral administration, ciprofibrate is readily absorbed. nih.govresearchgate.net Peak plasma concentrations are typically reached within 1 to 4 hours. researchgate.net

Distribution Studies in Animal Models

Following absorption, ciprofibrate distributes into various tissues. Studies using radiolabeled [14C]ciprofibrate in rats showed that prior treatment with the drug did not alter its tissue distribution. nih.gov The volume of distribution has been noted to be large in preclinical models. nih.gov In rats that received a single intravenous dose, the compound was found extensively in different tissues, with the highest concentrations observed in the kidneys and the lowest in the heart. dovepress.com

Table 1: Tissue Distribution of Indo5 in Rats Following Intravenous Administration

| Tissue | Concentration (ng/g) |

| Liver | > Kidney |

| Kidney | ≈ Heart |

| Heart | > Lung |

| Lung | ≈ Large Intestine |

| Large Intestine | ≈ Small Intestine |

| Small Intestine | ≈ Stomach |

| Stomach | > Spleen |

| Spleen | > Brain |

| Brain | ≈ Testes |

Source: Adapted from preclinical studies on selective inhibitors. frontiersin.org

Metabolic Pathways and metabolite Identification

The metabolism of ciprofibrate is a critical aspect of its pharmacokinetic profile and has been a subject of several investigations. nih.govrsc.orgphysiology.org It is primarily metabolized in the liver. researchgate.net Understanding the formation of its metabolites is key to interpreting its pharmacological and toxicological data. evotec.com

Glucuronidation Conjugation Pathway

The primary metabolic pathway for ciprofibrate is glucuronidation, a phase II conjugation reaction. researchgate.netontosight.ai This process involves the conjugation of ciprofibrate with glucuronic acid, forming ciprofibrate acyl-glucuronide. ontosight.ainih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. ontosight.ainih.gov The resulting glucuronide is a major metabolite that influences the drug's plasma concentration and half-life. ontosight.ai Studies in rats have shown that ciprofibrate induces the expression of several UGT enzymes, including UGT1A1 and UGT1A5, which are involved in bilirubin (B190676) conjugation. nih.gov In humans, the beta-O-acylglucuronide accounts for 90-97% of the metabolites found in urine. nih.gov

Analysis of Degradation Products

Ciprofibrate has been shown to be unstable under certain conditions, leading to the formation of various degradation products. scielo.brceon.rsresearchgate.net It is particularly susceptible to degradation through acid and basic hydrolysis, as well as oxidation. scielo.brceon.rsresearchgate.netresearchgate.net

Under neutral (pH 7) conditions, degradation products include 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid and (Z)-2-[4-(2-chloro-1-hydroxyprop-2-en-3-yl)-phenoxy]-2-methylpropanoic acid. rsc.org In a basic aqueous solution, the major degradation product identified is 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid. rsc.org Further degradation of this product can yield 2-(4-ethynylphenoxy)-2-methylpropanoic acid. rsc.org Another degradant found under basic conditions is 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid. rsc.org

Table 2: Identified Degradation Products of Ciprofibrate

| Condition | Degradation Product |

| Neutral (pH 7) | 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid |

| Neutral (pH 7) | (Z)-2-[4-(2-chloro-1-hydroxyprop-2-en-3-yl)-phenoxy]-2-methylpropanoic acid |

| Basic | 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid |

| Basic | 2-(4-ethynylphenoxy)-2-methylpropanoic acid |

| Basic | 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid |

Source: Adapted from degradation studies. rsc.org

Excretion Pathways

The primary route of excretion for ciprofibrate and its metabolites is through the urine. nih.gov In humans, 90-97% of the administered dose is excreted in the urine as the beta-O-acylglucuronide. nih.gov In contrast, rat urine contains only about 10% of the calculated amount as the glucuronide conjugate, indicating a significant species difference in this excretion pathway. nih.gov No evidence of conjugation with amino acids has been found in investigations of urine and feces. nih.gov

Interspecies Pharmacokinetic Comparisons

Significant interspecies variations in the pharmacokinetics of ciprofibrate have been observed. physiology.orgdiva-portal.org For instance, while rats and mice both respond to the drug, differences in dosing are required to achieve similar effects, highlighting variations in their pharmacokinetic profiles. physiology.org The terminal disposition half-life in rats is approximately 82 hours. nih.gov

A notable difference exists in the metabolic profile between humans and rats. While glucuronidation is the major metabolic pathway in humans, with the glucuronide conjugate being the primary urinary metabolite, this is a minor pathway in rats. nih.gov Such interspecies differences in drug metabolism are a critical consideration in preclinical studies and for extrapolating animal data to humans. researchgate.netresearchgate.net

Table 3: Comparative Pharmacokinetic Data

| Species | Primary Urinary Metabolite | Terminal Half-life |

| Human | Ciprofibrate acyl-glucuronide (90-97%) | Not specified in preclinical data |

| Rat | Ciprofibrate acyl-glucuronide (~10%) | ~82 hours |

Source: Adapted from comparative metabolic and pharmacokinetic studies. nih.govnih.gov

Mouse Models

A thorough review of published scientific literature did not yield specific preclinical pharmacokinetic data for the (R)-enantiomer of ciprofibrate in mouse models. Studies conducted in mice have typically utilized the racemic mixture of ciprofibrate to evaluate its effects on gene expression, lipid metabolism, and peroxisome proliferation. nih.gov

Rat Models

Studies in rat models provide the most direct evidence of stereoselective pharmacokinetics for ciprofibrate's enantiomers. While comprehensive pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for (R)-Ciprofibrate are not detailed in available literature, comparative studies offer significant insights.

After administration of single oral doses of the individual enantiomers to male Fischer 344 rats, the S(-)-enantiomer showed slightly greater potency in reducing plasma cholesterol. nih.gov However, a key pharmacokinetic difference was observed after repeated dosing. Following a seven-day treatment period, the plasma concentrations of (R)+ Ciprofibrate measured 24 hours after the last dose were found to be greater than those of its S(-) optical antipode. nih.gov This observation suggests that (R)-Ciprofibrate may have a lower clearance rate or a different volume of distribution compared to the (S)-enantiomer in rats, leading to its accumulation upon multiple dosing. nih.gov

In vitro studies using rat liver microsomes have also shown that both the racemate and the individual enantiomers of ciprofibrate interact with cytochrome P-450. nih.gov

| Condition | Finding | Implication for (R)-Ciprofibrate |

|---|---|---|

| Single Oral Dose | S(-)-Ciprofibrate produced slightly greater reductions in plasma cholesterol. | Slightly less potent pharmacodynamic effect compared to the S-enantiomer initially. |

| Multiple (7-Day) Dosing | Plasma concentrations of R(+)-Ciprofibrate were greater than S(-)-Ciprofibrate (24h post-dose). | Suggests slower elimination and/or different distribution, leading to potential accumulation. |

Dog Models

Specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion of (R)-Ciprofibrate in dog models are not available in the current body of scientific literature. Preclinical research in dogs has been conducted using the racemic mixture to assess the effects of ciprofibrate on hypertriglyceridemia.

Cynomolgus Monkey Models

There is a lack of published data focusing on the specific pharmacokinetic profile of (R)-Ciprofibrate in cynomolgus monkeys. Preclinical safety and gene expression profiling studies in this non-human primate model have been performed using racemic ciprofibrate to understand species-specific responses to PPARα agonists. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) modeling is a computational method used to predict the pharmacokinetic behavior of drugs across different species and populations. Despite its utility, a search of the scientific literature found no published PBPK models developed specifically for the (R)-enantiomer of ciprofibrate or for the stereoselective disposition of its enantiomers.